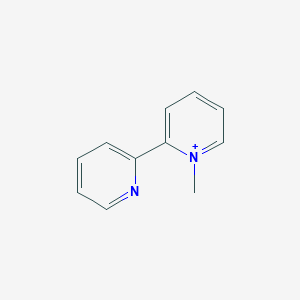

1-Methyl-2-(2-pyridinyl)pyridinium

Description

Properties

IUPAC Name |

1-methyl-2-pyridin-2-ylpyridin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N2/c1-13-9-5-3-7-11(13)10-6-2-4-8-12-10/h2-9H,1H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBCKGDMEUICJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N2+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00902959 | |

| Record name | NoName_3537 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00902959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Positional Isomers: 1-Methyl-4-(2-pyridinyl)pyridinium

A key structural analog is 1-methyl-4-(2-pyridinyl)pyridinium , where the quaternized nitrogen is at the 4-position instead of the 1-position. Studies on Ir(III) complexes reveal that the position of the quaternized center significantly impacts emission properties:

- Emission Wavelength : Complexes derived from 1-methyl-2-(2-pyridinyl)pyridinium exhibit blue-green emission (λem ≈ 470–490 nm), while those from the 4-pyridinyl isomer show a redshift due to altered ligand field strength and π-conjugation .

- Quantum Efficiency: The 2-pyridinyl isomer demonstrates higher photoluminescence quantum yields (PLQY ≈ 45–50%) compared to the 4-pyridinyl analog (PLQY ≈ 30–35%), attributed to reduced non-radiative decay pathways .

Table 1: Comparison of Positional Isomers in Ir(III) Complexes

| Property | 1-Methyl-2-(2-pyridinyl)pyridinium | 1-Methyl-4-(2-pyridinyl)pyridinium |

|---|---|---|

| Emission λmax | 470–490 nm | 510–530 nm |

| PLQY | 45–50% | 30–35% |

| Ancillary Ligand | 4,4′-(tBu)2bpy | 4,4′-(CF3)2bpy |

Substituent Variants: 1-Methyl-3-(2-pyridinyl)pyridinium

Replacing the 2-pyridinyl group with a 3-pyridinyl substituent (yielding 1-methyl-3-(2-pyridinyl)pyridinium ) alters steric and electronic interactions:

- Steric Effects : The 3-pyridinyl group introduces torsional strain in Ir(III) complexes, reducing planarity and destabilizing the excited state. This leads to broader emission spectra and lower color purity .

- Electron-Withdrawing Effects : The meta-substitution reduces electron density on the pyridinium ring, lowering the HOMO-LUMO gap and further redshifting emission compared to the 2-pyridinyl analog .

Functionalized Derivatives: 1-Methyl-2-(2-oxocyclohexyl)pyridinium Iodide

Derivatives with non-aromatic substituents, such as 1-methyl-2-(2-oxocyclohexyl)pyridinium iodide, exhibit distinct physicochemical properties:

- Melting Points : The oxocyclohexyl derivative melts at 217–218°C, higher than the parent compound (typically 150–160°C for iodide salts), due to enhanced ionic interactions .

- Reactivity : The ketone group enables nucleophilic additions, expanding utility in organic synthesis. For example, it undergoes β-elimination reactions at slower rates compared to chloroethyl analogs (see Section 2.4) .

Table 2: Physical Properties of Selected Derivatives

| Compound | Melting Point (°C) | Solubility (Water) |

|---|---|---|

| 1-Methyl-2-(2-pyridinyl)pyridinium iodide | 151–153 | Moderate |

| 1-Methyl-2-(2-oxocyclohexyl)pyridinium iodide | 217–218 | Low |

| 1-Methyl-2-(4-chloroethyl)pyridinium iodide | 205–206 | High |

Reactivity in β-Elimination Reactions

Quaternized pyridinium compounds exhibit enhanced reactivity in β-elimination reactions compared to neutral analogs:

- Reaction Rates : 1-Methyl-2-(2-chloroethyl)pyridinium iodide undergoes OH<sup>−</sup>-induced β-elimination 5–10 times faster than neutral 2-(2-chloroethyl)pyridine due to the positive charge stabilizing the transition state .

- Counterion Effects : Hexafluorophosphate salts (e.g., 1-methyl-2-(2-oxocyclohexyl)pyridinium hexafluorophosphate) show lower aqueous solubility but higher thermal stability compared to iodide salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.